molecular formula C14H19NO3 B5635227 N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID

N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID

Cat. No.: B5635227
M. Wt: 249.30 g/mol
InChI Key: JCMKHLBNWLOJJZ-UHFFFAOYSA-N
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Description

N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID: is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.312 g/mol . It is known for its unique structure, which includes a glutaric acid moiety linked to a 2,4,6-trimethylphenyl group. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID typically involves the reaction of glutaric anhydride with 2,4,6-trimethylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-METHOXYPHENYL)GLUTARAMIC ACID
  • N-(DIPHENYLMETHYL)GLUTARAMIC ACID
  • N-(3-PYRIDYLMETHYL)GLUTARAMIC ACID
  • N-(2-PHENETHYL)GLUTARAMIC ACID
  • N-(2,3-XYLYL)GLUTARAMIC ACID
  • N-(1-NAPHTHYL)GLUTARAMIC ACID

Uniqueness

N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID is unique due to the presence of the 2,4,6-trimethylphenyl group, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-oxo-5-(2,4,6-trimethylanilino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9-7-10(2)14(11(3)8-9)15-12(16)5-4-6-13(17)18/h7-8H,4-6H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMKHLBNWLOJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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